![molecular formula C7H11N3 B1527313 2,5,6-Trimethylpyrimidin-4-amine CAS No. 871823-78-8](/img/structure/B1527313.png)
2,5,6-Trimethylpyrimidin-4-amine
Overview
Description
“2,5,6-Trimethylpyrimidin-4-amine” is a heterocyclic compound . It is a type of pyrimidine, which is a class of organic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects .
Synthesis Analysis
The synthesis of pyrimidines, including “2,5,6-Trimethylpyrimidin-4-amine”, involves numerous methods . For instance, Singour and coworkers reported the synthesis of five 2-chloropyrimidine derivatives by the reaction of 2,4,6 trichloropyrimidine either with aromatic amines or amides .Scientific Research Applications
Neurotropic Activity Studies
- Neurotropic Activity in Pyrrolopyrimidin-4-ones : Zaliznaya et al. (2020) explored the biological activity of various compounds, including structural analogs of 2,5,6-Trimethylpyrimidin-4-amine. They synthesized annelated 4-aminopyridines and examined their neurotropic activity using the “open field” model. Their studies indicated significant neurotropic activity in certain compounds, showing potential for novel bioactive molecules in neuroactivity research (Zaliznaya et al., 2020).
Pharmacological Applications
- Discovery of A2B Adenosine Receptor Antagonists : Vidal et al. (2007) identified a series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines, similar in structure to 2,5,6-Trimethylpyrimidin-4-amine, as potent and selective A2B adenosine receptor antagonists. This discovery is significant in pharmacology, especially in the development of treatments targeting adenosine receptors (Vidal et al., 2007).
Chemical Synthesis and Modification
- Regioselective Amination of Polychloropyrimidines : Smith and Buchwald (2016) conducted research on the amination of substituted di- and trichloropyrimidines, yielding 2-substituted products. This study is relevant for understanding the chemical properties and potential modifications of 2,5,6-Trimethylpyrimidin-4-amine (Smith & Buchwald, 2016).
Anti-HIV-1 Research
- Synthesis of MC-1220 Analogs for HIV-1 Treatment : Loksha et al. (2016) synthesized novel MC-1220 analogs, including derivatives of 2,5,6-Trimethylpyrimidin-4-amine, to evaluate their anti-HIV-1 activity. Their research contributes to the ongoing efforts in finding effective treatments for HIV-1 (Loksha et al., 2016).
Antihypertensive Activity
- Evaluation of 6-Arylpyrido Derivatives : Bennett et al. (1981) studied a series of 6-arylpyrido derivatives, including those structurally related to 2,5,6-Trimethylpyrimidin-4-amine, for their antihypertensive activity. This research is pivotal in the context of developing new antihypertensive drugs (Bennett et al., 1981).
Antitumor Activities
- Synthesis of N-(2′-arylaminepyrimidin-4′-yl) Derivatives : De-qing (2011) synthesized novel derivatives of N-(2′-arylaminepyrimidin-4′-yl), related to 2,5,6-Trimethylpyrimidin-4-amine, and evaluated their antitumor activities. This highlights its potential application in cancer research (De-qing, 2011).
Safety And Hazards
properties
IUPAC Name |
2,5,6-trimethylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-5(2)9-6(3)10-7(4)8/h1-3H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOWKUQKICEGKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Trimethylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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